molecular formula C21H16Cl2N4OS B12741235 Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N'-(4-chlorophenyl)- CAS No. 84483-99-8

Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N'-(4-chlorophenyl)-

Cat. No.: B12741235
CAS No.: 84483-99-8
M. Wt: 443.3 g/mol
InChI Key: FSLZWXPYAARKEL-UHFFFAOYSA-N
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Description

Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-chlorophenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, has unique structural features that make it of interest to researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-chlorophenyl)- typically involves the reaction of 5-chloro-1H-benzimidazole with 4-chlorophenyl isothiocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include steps such as mixing, heating, and purification to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-chlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under specific temperature and pressure conditions to optimize the yield and selectivity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-chlorophenyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler compound with similar chemical properties.

    Benzimidazole derivatives: Compounds with a benzimidazole core structure.

    Chlorophenyl derivatives: Compounds containing a chlorophenyl group.

Uniqueness

Thiourea, N-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)-N’-(4-chlorophenyl)- is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

84483-99-8

Molecular Formula

C21H16Cl2N4OS

Molecular Weight

443.3 g/mol

IUPAC Name

1-[4-[(6-chloro-1H-benzimidazol-2-yl)methoxy]phenyl]-3-(4-chlorophenyl)thiourea

InChI

InChI=1S/C21H16Cl2N4OS/c22-13-1-4-15(5-2-13)24-21(29)25-16-6-8-17(9-7-16)28-12-20-26-18-10-3-14(23)11-19(18)27-20/h1-11H,12H2,(H,26,27)(H2,24,25,29)

InChI Key

FSLZWXPYAARKEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Cl)OCC3=NC4=C(N3)C=C(C=C4)Cl

Origin of Product

United States

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